

3-Methyl-chuangxinmycin: A Comparative Analysis of its Activity Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Methyl-chuangxinmycin**

Cat. No.: **B1228106**

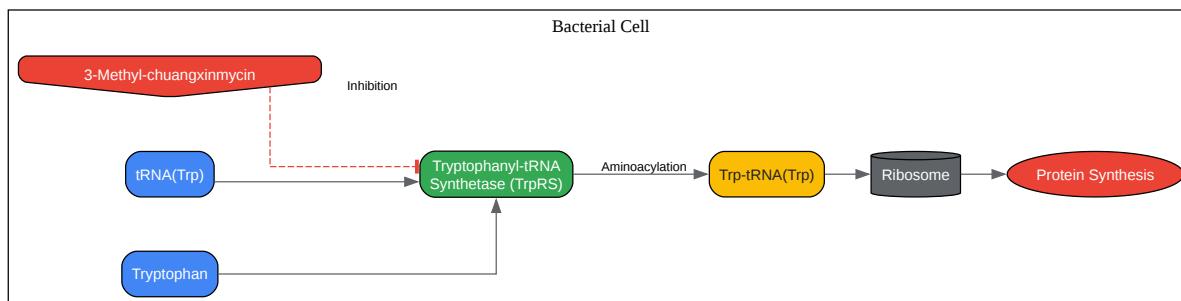
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria constitutes a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. **3-Methyl-chuangxinmycin**, a derivative of the natural product chuangxinmycin, has garnered attention for its potential antibacterial properties. This guide provides a comparative analysis of the available data on the activity of **3-Methyl-chuangxinmycin** and its parent compound against key drug-resistant bacterial pathogens.

Mechanism of Action: Targeting Tryptophanyl-tRNA Synthetase

Chuangxinmycin and its derivatives, including **3-Methyl-chuangxinmycin**, exert their antibacterial effect by inhibiting bacterial tryptophanyl-tRNA synthetase (TrpRS).^{[1][2][3]} This enzyme is crucial for protein synthesis as it catalyzes the attachment of tryptophan to its corresponding tRNA molecule. By competitively inhibiting TrpRS, these compounds effectively halt protein production, leading to bacterial growth inhibition.^[3] The selectivity of these compounds for bacterial TrpRS over its human counterpart makes it an attractive target for antimicrobial drug development.^[1]



[Click to download full resolution via product page](#)

Mechanism of **3-Methyl-chuangxinmycin** Action.

Comparative In Vitro Activity

Quantitative data on the minimum inhibitory concentrations (MICs) of **3-Methyl-chuangxinmycin** against a broad panel of drug-resistant bacteria are limited in the current literature. However, studies on the parent compound, chuangxinmycin, provide valuable insights into the potential spectrum of activity. The antibacterial action of chuangxinmycin is known to be stereoselective.[4][5]

The following tables summarize the available MIC data for chuangxinmycin and standard-of-care antibiotics against key drug-resistant bacterial strains. It is important to note that direct comparative data for **3-Methyl-chuangxinmycin** is not yet widely available.

Table 1: Activity against Methicillin-Resistant *Staphylococcus aureus* (MRSA)

Compound	Strain	MIC (µg/mL)
Chuangxinmycin	S. aureus	4 - 8[5]
3-Methyl-chuangxinmycin	Data not available	-
Vancomycin	S. aureus ATCC 43300	2
Linezolid	S. aureus ATCC 43300	1 - 2.5
Daptomycin	S. aureus ATCC 43300	0.39 - 1

Table 2: Activity against Vancomycin-Resistant Enterococcus faecalis (VRE)

Compound	Strain	MIC (µg/mL)
Chuangxinmycin	Data not available	-
3-Methyl-chuangxinmycin	Data not available	-
Linezolid	E. faecalis ATCC 51299	2
Daptomycin	E. faecalis ATCC 51299	-

Table 3: Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

Compound	Strain	MIC (µg/mL)
Chuangxinmycin	Data not available	-
3-Methyl-chuangxinmycin	Data not available	-
Meropenem	K. pneumoniae ATCC 700603	-
Colistin	K. pneumoniae ATCC 700603	0.5

Table 4: Activity against Multidrug-Resistant Acinetobacter baumannii

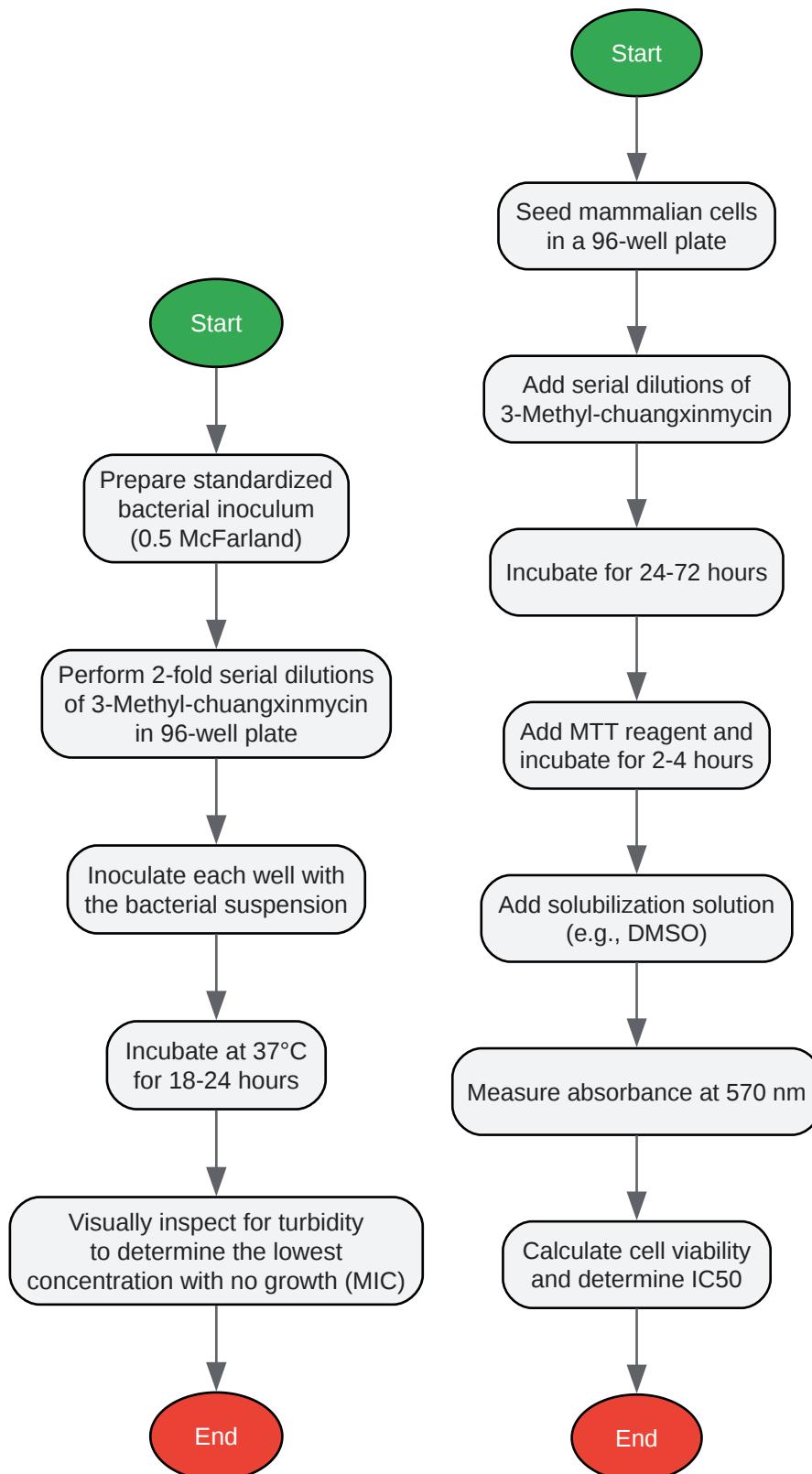
Compound	Strain	MIC (µg/mL)
Chuangxinmycin	Data not available	-
3-Methyl-chuangxinmycin	Data not available	-
Meropenem	A. baumannii ATCC 19606	4
Colistin	A. baumannii ATCC 19606	0.5 - 1

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the antibacterial activity of compounds like **3-Methyl-chuangxinmycin**.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial natural product chuangxinmycin and some synthetic analogues are potent and selective inhibitors of bacterial tryptophanyl tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of derivatives of Tryptophanyl-tRNA synthetase inhibitor indolmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, resolution, derivatization and antibacterial activity of chuangxinmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyl-chuangxinmycin: A Comparative Analysis of its Activity Against Drug-Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1228106#3-methyl-chuangxinmycin-activity-against-drug-resistant-bacteria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com